Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate is a complex organic compound that belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxymethyl substituent, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound is classified under the broader category of oxazepines, which are known for their diverse pharmacological properties. Its specific structure allows it to serve as a valuable intermediate in organic synthesis and pharmaceutical research. The compound can be sourced from chemical suppliers that specialize in organic compounds for research purposes.
The synthesis of tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves multi-step processes. One common method includes:
Industrial production may utilize optimized methods such as continuous flow reactors to enhance yield and efficiency.
The molecular formula for tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can be represented as follows:
The structure features a seven-membered oxazepine ring with a hydroxymethyl group at position 7 and a tert-butyl ester at position 4. This unique arrangement contributes to its reactivity and potential interactions in biological systems.
Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate can undergo various chemical reactions:
The mechanism of action for tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors by binding to them, potentially leading to therapeutic effects in various biological pathways. The precise molecular targets depend on the specific pharmacological context being studied .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
Tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate has several scientific uses:
The benzo[f][1,4]oxazepine scaffold is efficiently constructed through acid- or base-mediated cyclocondensation between ortho-halophenol derivatives and amino alcohols. This approach capitalizes on the nucleophilic displacement of halogen followed by spontaneous ring closure. For tert-butyl 7-(hydroxymethyl)-derivatives, a key modification involves using 2-amino-3-(hydroxymethyl)phenol precursors, where the hydroxymethyl group is either pre-installed or introduced via post-cyclization functionalization. The Boc-protected variant is typically obtained by treating the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP, achieving >85% yield. This method benefits from excellent functional group tolerance, accommodating electron-withdrawing substituents (Cl, Br) at various ring positions without compromising cyclization efficiency [3] .
Modern synthetic routes leverage microwave irradiation to dramatically accelerate the sequential Ullmann-type coupling and cyclization steps. In a representative protocol, ortho-fluorobenzaldehyde derivatives react with ethanolamine under microwave conditions (150°C, 20 min) in DMF with K₂CO₃, generating the oxazepine core in a single operation. The hydroxymethyl group is then introduced at C7 via in situ reduction of the aldehyde using NaBH₄. This approach reduces synthesis time from 12-24 hours (conventional heating) to <1 hour while improving yields by 15-20% by suppressing side reactions. Intramolecular O-arylation is particularly effective for constructing the seven-membered ring, with Pd(OAc)₂/Xantphos catalytic systems enabling turnover frequencies (TOF) > 200 h⁻¹ [3] [6].
A breakthrough methodology employs copper-catalyzed domino reactions to assemble complex oxazepines from simple precursors. Copper(I) iodide (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand in toluene mediates the sequential C–N bond formation and C–H activation. For hydroxymethyl-functionalized derivatives, ortho-bromobenzyl alcohol derivatives react with 2-(tert-butoxycarbonylamino)ethanol under CO atmosphere (1 atm), triggering carbonylation at the benzylic position. This tandem protocol directly installs both the hydroxymethyl group and the carbamate functionality in a single operation, achieving 60-75% yields. The reaction proceeds via a key copper-carbenoid intermediate, validated through ¹³C labeling studies [7].
Ring-expansion strategies provide access to sterically congested hydroxymethyl-oxazepines. Treatment of epoxide-fused benzoxazines with BF₃·Et₂O triggers a stereospecific rearrangement: (1) epoxide opening by Lewis acid, (2) 1,2-aryl shift, and (3) nucleophilic capture by the incipient alkoxide. Using paraformaldehyde as the electrophile installs the hydroxymethyl group with complete regioselectivity at C7. This domino process is invaluable for generating quaternary centers adjacent to the oxazepine nitrogen, achieving diastereomeric ratios >20:1 when chiral epoxide precursors are employed. Computational studies reveal the rearrangement proceeds via a spirocyclic transition state with ΔG‡ ≈ 18 kcal/mol [3].
Molecular complexity is rapidly achieved via multicomponent reactions (MCRs). The Ugi-4CR employing 2-formylphenoxyacetic acid, amines, tert-butyl isocyanide, and formaldehyde generates linear adducts bearing protected hydroxymethyl groups. Subsequent base-induced cyclization (K₂CO₃, DMF, 80°C) forms the oxazepine ring while preserving stereocenters created during the Ugi step. This strategy enables combinatorial access to >50 analogs in 3 synthetic steps, with the Boc group introduced through the isocyanide component. Key advantages include inherent atom economy (up to 85%) and tolerance of structurally diverse amines, including α-chiral and heterocyclic variants [3].
Table 1: Building Blocks for tert-Butyl 7-(Hydroxymethyl)oxazepine Synthesis
Precursor | CAS Number | Key Substituents | Role in Synthesis | |
---|---|---|---|---|
tert-Butyl 7,8-dichloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | Not provided | C7,C8-Cl | Halogenation site for hydroxymethyl introduction via Pd-catalyzed hydroxymethylation | [1] |
tert-Butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate | 740842-73-3 | C7-Br | Direct precursor for hydroxymethyl via CO insertion/reduction | [2] |
tert-Butyl 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate | 693789-34-3 | Spiro-piperidine | Demonstrates conformational constraint strategies | [5] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9